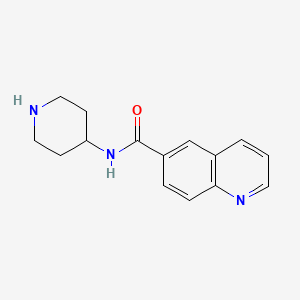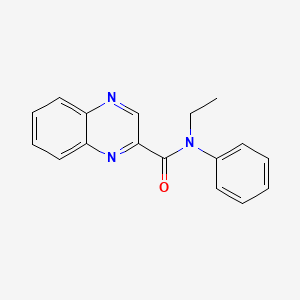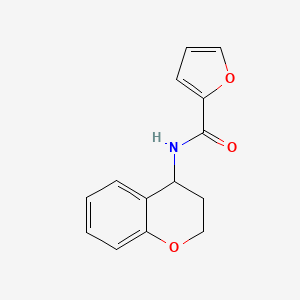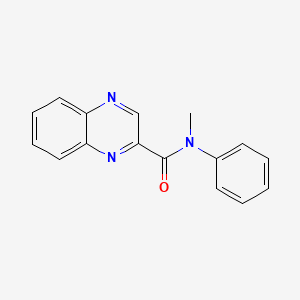
N-methyl-N-phenylquinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-phenylquinoxaline-2-carboxamide (MPQ) is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPQ has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
N-methyl-N-phenylquinoxaline-2-carboxamide's mechanism of action involves the blockade of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. N-methyl-N-phenylquinoxaline-2-carboxamide binds to the channel's pore-forming alpha subunit, preventing the influx of sodium ions into the cell. This blockade results in a decrease in neuronal excitability and the inhibition of action potential generation.
Biochemical and Physiological Effects:
In addition to its effects on neuronal excitability, N-methyl-N-phenylquinoxaline-2-carboxamide has been shown to have a range of biochemical and physiological effects. N-methyl-N-phenylquinoxaline-2-carboxamide has been found to inhibit the release of glutamate, a neurotransmitter involved in pain perception. N-methyl-N-phenylquinoxaline-2-carboxamide has also been shown to decrease the release of dopamine, a neurotransmitter involved in reward signaling, making N-methyl-N-phenylquinoxaline-2-carboxamide a potential tool for investigating drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-N-phenylquinoxaline-2-carboxamide in lab experiments is its specificity for voltage-gated sodium channels. This specificity allows researchers to selectively investigate the role of sodium channels in various physiological processes. However, one limitation of using N-methyl-N-phenylquinoxaline-2-carboxamide is its potential for off-target effects. N-methyl-N-phenylquinoxaline-2-carboxamide has been shown to interact with other ion channels, such as calcium channels, at high concentrations, which could confound experimental results.
Direcciones Futuras
For research involving N-methyl-N-phenylquinoxaline-2-carboxamide include the development of more selective sodium channel blockers, investigation of the role of sodium channels in disease states, and the development of new synthetic methods for N-methyl-N-phenylquinoxaline-2-carboxamide.
Métodos De Síntesis
N-methyl-N-phenylquinoxaline-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-nitrophthalic acid with methylamine and phenylhydrazine. The resulting intermediate is then reduced to form N-methyl-N-phenylquinoxaline-2-carboxamide. The purity of the compound can be increased through recrystallization.
Aplicaciones Científicas De Investigación
N-methyl-N-phenylquinoxaline-2-carboxamide has been used in a variety of scientific research applications, including the study of neuronal excitability, pain perception, and drug addiction. N-methyl-N-phenylquinoxaline-2-carboxamide has been shown to block voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This blockade results in a decrease in neuronal excitability, making N-methyl-N-phenylquinoxaline-2-carboxamide a useful tool for investigating the role of sodium channels in various physiological processes.
Propiedades
IUPAC Name |
N-methyl-N-phenylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-19(12-7-3-2-4-8-12)16(20)15-11-17-13-9-5-6-10-14(13)18-15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRDYRMYPQOXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenylquinoxaline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

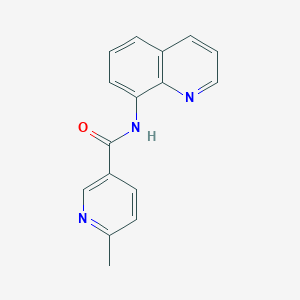
![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)
![4-[(3-Bromophenyl)sulfonylamino]benzoic acid](/img/structure/B7458109.png)
![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-1-pyrrolidin-1-ylethanone](/img/structure/B7458118.png)

![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)
![3-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458136.png)
![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)

